molecular formula C17H14N2OS2 B2849954 2,3-dimethyl-8-phenylthieno[2',3':4,5]pyrimido[2,1-b][1,3]thiazin-4(6H)-one CAS No. 880799-28-0

2,3-dimethyl-8-phenylthieno[2',3':4,5]pyrimido[2,1-b][1,3]thiazin-4(6H)-one

Cat. No.: B2849954
CAS No.: 880799-28-0
M. Wt: 326.43
InChI Key: SPJSAHSLFVFUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dimethyl-8-phenylthieno[2',3':4,5]pyrimido[2,1-b][1,3]thiazin-4(6H)-one is a useful research compound. Its molecular formula is C17H14N2OS2 and its molecular weight is 326.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing a range of compounds related to 2,3-dimethyl-8-phenylthieno[2',3':4,5]pyrimido[2,1-b][1,3]thiazin-4(6H)-one, exploring their chemical properties and reactions. For example, the synthesis of thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine derivatives and their potential as analgesic and anti-inflammatory agents have been investigated, highlighting the versatility of these compounds in generating biologically active molecules (Santagati et al., 1995). Similarly, the synthesis of 2,3-disubstituted derivatives of 4H-pyrimido[2,1-b]benzothiazole-4-one has been explored, demonstrating the compounds' susceptibility to condensation with various reagents, further indicating the chemical flexibility and potential for diverse applications (Baheti et al., 2002).

Antimicrobial and Antifungal Applications

The antifungal effect of derivatives containing heterocyclic compounds on significant types of fungi, such as Aspergillus terreus and Aspergillus niger, has been reported. This research suggests that synthesized dimethylpyrimidin-derivatives can be developed into useful antifungal agents, indicating their potential in addressing fungal infections (Jafar et al., 2017).

Anticancer and Antiviral Research

Investigations into the compounds' structures for potential prodrug applications, particularly in anti-HIV agents with pyrimidobenzothiazine and isothiazolopyrimidine scaffolds, have shown that these compounds may serve as prodrug forms of common bioactive thiophenol derivatives, suggesting their relevance in antiviral therapies (Okazaki et al., 2015). Additionally, the synthesis and in-vitro anticancer activity of 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido [2,1-b] [1,3] benzothiazole and its derivatives have been explored, with some compounds exhibiting remarkable activity against various human cancer cell lines, highlighting the potential for cancer treatment applications (Waghmare et al., 2013).

Properties

IUPAC Name

4,5-dimethyl-11-phenyl-6,10-dithia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,11-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS2/c1-10-11(2)21-15-14(10)16(20)19-9-8-13(22-17(19)18-15)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJSAHSLFVFUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N3CC=C(SC3=N2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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